2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide
Vue d'ensemble
Description
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Applications De Recherche Scientifique
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound A has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Mécanisme D'action
The mechanism of action of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A involves the inhibition of the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound A binds to the SH2 domain of STAT3, preventing its activation and subsequent translocation to the nucleus, where it regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound A has also been shown to modulate the immune system, enhancing the activity of immune cells that are responsible for recognizing and eliminating cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. Additionally, its mechanism of action is well understood, which makes it an attractive target for drug development. However, one of the limitations of this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A. One direction is the development of more potent and selective analogs of this compound A that can overcome its limitations, such as low solubility. Another direction is the investigation of the potential of this compound A in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, the study of this compound A in preclinical animal models and clinical trials may provide valuable insights into its safety and efficacy as a potential cancer therapy.
Propriétés
IUPAC Name |
[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-10-6-5-7-11(2)12(10)22-13(17-20-21-22)15(8-3-4-9-15)19-18-14(16)23/h5-7,19H,3-4,8-9H2,1-2H3,(H3,16,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAOPSRWYWXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NNC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.